8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic compound with the molecular formula and a molecular weight of approximately 387.27 g/mol. This compound belongs to the class of oxadiazocins, which are characterized by their unique bicyclic structures and potential pharmacological properties. The presence of the bromine atom and various functional groups suggests its utility in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is classified under organic compounds with heterocyclic structures. It has been cataloged in databases such as PubChem, where it is identified by the Compound Identifier (CID) 15997117 . The classification of this compound is significant for its potential applications in drug discovery and development.
The synthesis of 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one typically involves multi-step synthetic pathways. One common method includes:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity during synthesis.
The structure of 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one features several key components:
The molecular structure can be represented using various notations:
BrC1=CC=C2C(C(N(C)CC3=C(C(OCC)=O)N=CN32)=O)=C1
The compound can undergo various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, solvent) are essential for achieving desired outcomes.
The mechanism of action for compounds like 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors.
Data on binding interactions and affinities would enhance understanding of its pharmacological profile.
The physical properties include:
Chemical properties include:
Relevant data from experimental analyses would provide insights into these properties.
8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one has potential applications in:
Understanding its applications helps in guiding future research directions and potential therapeutic uses.
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1